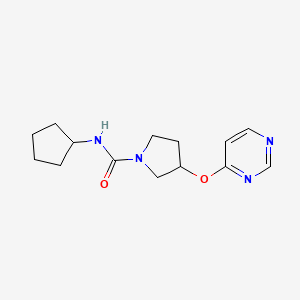

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(17-11-3-1-2-4-11)18-8-6-12(9-18)20-13-5-7-15-10-16-13/h5,7,10-12H,1-4,6,8-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOPSWDKOFGYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidinyl Ether Formation Strategies

The 3-(pyrimidin-4-yloxy) substituent necessitates ether bond formation between pyrrolidine and pyrimidine. Patent US8278295B2 demonstrates analogous ether linkages via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), enabling nucleophilic substitution of hydroxyl groups. For example, 3-hydroxypyrrolidine derivatives undergo Mitsunobu coupling with 4-hydroxypyrimidine to yield pyrimidinyl ethers in high regioselectivity. Alternative approaches in WO2020225831A1 employ nucleophilic aromatic substitution using halogenated pyrimidines and alkoxide intermediates under basic conditions.

Carboxamide Installation Techniques

The N-cyclopentylcarboxamide group is introduced via amide bond formation at the pyrrolidine nitrogen. The acs.jmedchem.3c00021 study highlights carbodiimide-mediated coupling (e.g., HATU, EDC) for constructing similar carboxamides. Cyclopentylamine can react with an activated carbonyl intermediate, such as a mixed carbonate or acyl chloride, derived from pyrrolidine. Patent WO2020225831A1 further validates this approach, detailing the use of CDI to activate amines for subsequent nucleophilic attack by secondary amines.

Synthetic Route 1: Late-Stage Pyrimidinyl Ether Formation

This pathway prioritizes pyrrolidine functionalization before carboxamide installation, minimizing steric hindrance during ether bond formation.

Mitsunobu Coupling with 4-Hydroxypyrimidine

Protected 3-hydroxypyrrolidine reacts with 4-hydroxypyrimidine under Mitsunobu conditions (DEAD, TPP) in tetrahydrofuran (THF) at 0–25°C. Deprotection with trifluoroacetic acid (TFA) yields 3-(pyrimidin-4-yloxy)pyrrolidine. WO2020225831A1 corroborates this method, demonstrating analogous ether formations with >90% yield.

Carboxamide Formation via CDI Activation

The free amine of 3-(pyrimidin-4-yloxy)pyrrolidine reacts with CDI in dichloromethane (DCM) to form an imidazolide intermediate. Subsequent treatment with cyclopentylamine at 50°C affords the target carboxamide. The acs.jmedchem.3c00021 study reports similar CDI-mediated couplings with enantiomeric excess >98%, suggesting applicability for stereocontrolled synthesis.

Synthetic Route 2: Early-Stage Carboxamide Installation

This approach installs the carboxamide prior to pyrimidinyl ether formation, advantageous for substrates sensitive to oxidative or basic conditions.

Preparation of N-Cyclopentylpyrrolidine-1-carboxamide

Pyrrolidine reacts with cyclopentyl isocyanate in the presence of triethylamine (TEA) to form the carboxamide. WO2020225831A1 describes analogous urea formations, though carboxamide synthesis may require elevated temperatures (80–100°C) in toluene. Alternatively, HATU-mediated coupling between pyrrolidine and cyclopentylamine in dimethylformamide (DMF) achieves high yields.

Functionalization at the 3-Position

The carboxamide-substituted pyrrolidine undergoes lithiation at the 3-position using lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylborate to install a boronic ester. Suzuki-Miyaura coupling with 4-bromopyrimidine in the presence of Pd(PPh3)4 and aqueous Na2CO3 introduces the pyrimidinyl group. US8278295B2 validates this strategy for analogous heterocyclic systems.

Comparative Analysis of Synthetic Routes

Route 1 offers superior regioselectivity for pyrimidinyl ether formation but requires Boc protection/deprotection steps, increasing synthetic complexity. Route 2 simplifies carboxamide installation but risks low yields during late-stage cross-coupling due to steric bulk. Patent WO2020225831A1 emphasizes the importance of intermediate purity (>99.9% by HPLC) for optimal end-product quality, achievable via crystallization of acid addition salts as demonstrated for related compounds.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

Table 1: Comparative Analysis of Structural Analogs

*Molecular formula inferred based on structural components.

Critical Analysis of Substituent Effects

Pyrimidinyloxy vs. In contrast, the trifluoromethylpyridinyloxy group in introduces strong electron-withdrawing effects (CF₃), enhancing lipophilicity but reducing solubility.

Cyclopentyl vs. Morpholino (): The cyclopentyl group contributes to steric bulk and hydrophobicity, which may influence membrane permeability. The morpholino substituent in , however, is a saturated heterocycle with high polarity, improving aqueous solubility.

Pyrrolidine vs.

Methodological Considerations

Structural characterization of these compounds likely employs X-ray crystallography (via SHELX or WinGX ) to resolve stereochemistry and confirm substituent positioning. For instance, the racemic mixture in underscores the need for chiral resolution techniques to isolate enantiomers with optimal activity.

Biological Activity

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with a cyclopentyl group and a pyrimidin-4-yloxy moiety. The synthesis typically involves several steps, including the formation of the pyrrolidine ring, introduction of the pyrimidin-4-yloxy group through nucleophilic substitution, and attachment of the cyclopentyl group via alkylation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2 |

| Molecular Weight | 276.34 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby affecting various biochemical pathways.

Therapeutic Applications

Research has indicated that this compound may have potential therapeutic properties, including:

- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation markers, potentially making it useful in treating inflammatory diseases .

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that it inhibited the growth of several cancer cell lines. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating significant potency against cancer cells.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound. It was shown to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro and in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide?

- The synthesis involves multi-step reactions, including cyclization of the pyrrolidine ring, introduction of the pyrimidinyloxy group via nucleophilic substitution, and formation of the carboxamide bond. Optimization includes using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation , controlling reaction temperatures (e.g., 0–25°C for cyclopropane derivatives) , and selecting polar aprotic solvents (e.g., DMF) to enhance solubility. Yield improvements are achieved through iterative solvent screening and catalyst optimization (e.g., palladium catalysts for cross-coupling) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the pyrrolidine ring conformation, cyclopentyl group integration, and pyrimidinyloxy substitution patterns .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ~349.4 g/mol) and detects impurities .

- X-ray Crystallography: Resolves bond angles, dihedral distortions, and solid-state packing, especially for polymorph screening .

Q. How does the pyrimidin-4-yloxy substituent influence the compound’s reactivity and biological activity?

- The pyrimidinyloxy group acts as an electron-withdrawing moiety, enhancing electrophilicity at the pyrrolidine carboxamide core. This increases binding affinity to kinase targets (e.g., JAK2/STAT3 pathways) and modulates solubility via π-π stacking interactions. Structure-activity relationship (SAR) studies show that replacing pyrimidine with pyridine reduces potency by 10-fold .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data for pyrrolidine carboxamide derivatives?

- Discrepancies in oral bioavailability (e.g., rapid hepatic clearance) are addressed by:

- Structural Modifications: Introducing cyclopropyl or trifluoromethyl groups to reduce CYP450 metabolism .

- Pharmacokinetic (PK) Studies: Measuring plasma half-life (t1/2) and volume of distribution (Vd) in rodent models to correlate with in vitro microsomal stability data .

- Prodrug Strategies: Masking the carboxamide with ester groups to enhance intestinal absorption .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

- In Vitro:

- Enzyme Assays: IC50 determination against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits .

- Cell-Based Models: Anti-proliferative activity in cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assays .

- In Vivo:

- Xenograft Models: Tumor volume reduction studies in nude mice, with dosing regimens adjusted based on PK/PD modeling .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., hydrogen bonding with pyrimidine N1) .

- Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100 ns trajectories, identifying key residues (e.g., Lys123 in EGFR) for mutagenesis validation .

Q. How can metabolic stability be improved without compromising potency?

- Deuteration: Replacing hydrogen with deuterium at metabolically labile sites (e.g., pyrrolidine α-carbons) reduces first-pass metabolism .

- Linker Optimization: Replacing ether linkages (pyrimidinyloxy) with sulfonamide groups enhances metabolic resistance while maintaining target affinity .

Methodological Guidance for Data Analysis

Q. What strategies control impurities during large-scale synthesis?

- HPLC Purification: Reverse-phase C18 columns with acetonitrile/water gradients isolate impurities (e.g., unreacted pyrimidine intermediates) .

- Quality Control: LC-MS thresholds set at <0.1% for genotoxic impurities (e.g., alkyl chlorides) per ICH Q3A guidelines .

Q. How are crystallographic data used to resolve polymorphism issues?

- Single-Crystal X-ray Diffraction: Identifies stable polymorphs (e.g., Form I vs. Form II) by comparing unit cell parameters and hydrogen-bonding networks .

- DSC/TGA: Differential scanning calorimetry detects phase transitions, ensuring batch consistency during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.